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The table below summarizes experimental half-maximal inhibitory concentration (IC₅₀) values for various

AChE inhibitors, with lower values indicating greater potency.

Compound Name Source / Type
IC₅₀
Value

Test System Key Characteristics

Territrem C [1] Fungal metabolite
(Aspergillus
terreus)

1.5 x
10⁻⁸ M
(15 nM)

Electrophorus
electric eel

AChE

Naturally occurring,
specific, irreversible

inhibitor [1].

Territrem B [1] Fungal metabolite

(Aspergillus
terreus)

1.9 x

10⁻⁸ M
(19 nM)

Electrophorus
electric eel
AChE

Potent, irreversible

inhibitor with a non-
covalent binding

mechanism [2] [1].

Territrem A [1] Fungal metabolite

(Aspergillus
terreus)

2.4 x

10⁻⁸ M
(24 nM)

Electrophorus
electric eel
AChE

Similar irreversible

inhibition profile as other
territrems [1].

Arisugacin A [3] Fungal metabolite
(Penicillium sp.)

~0.025
µM (25

nM)*

Not Specified Potent inhibitor from a
different fungal genus.
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Compound Name Source / Type
IC₅₀
Value

Test System Key Characteristics

Arisugacin B [3] Fungal metabolite

(Penicillium sp.)

~0.015

µM (15
nM)*

Not Specified Similar potency to

Arisugacin A.

Arisugacin C [3] Fungal metabolite
(Penicillium sp.)

2.5 µM Not Specified Significantly less potent
than Arisugacins A and

B.

Arisugacin D [3] Fungal metabolite

(Penicillium sp.)

3.5 µM Not Specified Significantly less potent

than Arisugacins A and
B.

Spirotterreusnoids
A-F [4]

Fungal
Meroterpenoids

(Aspergillus
terreus)

22.18 -
32.51

µM

In vitro assay Also exhibit BACE1
inhibitory activity (5.86 -

27.16 µM) [4].

Note: IC₅₀ values for Arisugacin A and B were approximated from a graph in the source material [3].

Key Experimental Findings and Methodologies

Unique Mechanism of Territrems

Irreversible Inhibition: Unlike many reversible inhibitors, territrems (particularly Territrem B) inhibit

AChE irreversibly [1]. Enzyme activity does not recover after dialysis or dilution [1].
Non-covalent Binding: This irreversibility arises from a highly selective, non-covalent binding
mechanism. The inhibitor molecule gets physically trapped in the enzyme's active-site gorge,
blocking its function without forming a permanent chemical bond. This is distinct from covalent

irreversible inhibitors like diisopropylfluorophosphate [2].
Specificity: Territrems are highly specific for AChE and show no inhibitory effect on the related

enzyme butyrylcholinesterase (BtChE) [1]. Binding of radiolabeled Territrem B to AChE, but not
BtChE, has been experimentally demonstrated [1].

Modern High-Throughput Screening (HTS) Context Current research uses standardized HTS assays to

efficiently identify new AChE inhibitors [5]. These protocols typically involve:
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Enzyme Source: Using human recombinant AChE or cell-based models like human neuroblastoma

(SH-SY5Y) cells [5].
Detection Methods: Measuring enzyme activity via fluorescence or colorimetric detection. A common

assay monitors the conversion of a substrate (e.g., acetylthiocholine) in the presence of a chromogen
(e.g., DTNB), which produces a color change measurable with a spectrophotometer [5].

Metabolic Activation: Some assays incorporate human liver microsomes to detect compounds that
require metabolic conversion to become active inhibitors [5] [6].

AChE Inhibition in Neurodegenerative Disease
Research

The following diagram illustrates the role of AChE inhibition and other key enzyme targets in the context of

Alzheimer's disease research, as discussed in the search results [7] [4].

Alzheimer's Disease (AD) Pathogenesis

Key Pathogenic Mechanisms Key Enzyme Targets for Inhibition

Amyloid-β (Aβ) Plaques Neurofibrillary Tangles
(Tau protein) Oxidative Stress Cholinergic Dysfunction Acetylcholinesterase (AChE) β-secretase (BACE1) Glycogen Synthase

Kinase-3β (GSK-3β) Monoamine Oxidase (MAO)

Increases acetylcholine
levels in synapse

  Inhibited by
  Territrems, Arisugacins

Reduces production
of amyloidogenic Aβ

  Inhibited by
  Asperterpenes

Abnormal tau protein
phosphorylation

  Inhibition reduces

Oxidative stress and
neurotransmitter breakdown

  Inhibition reduces
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Research Implications and Future Directions
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Territrem C's high potency and unique irreversible mechanism make it a valuable tool for

studying AChE structure and function [2] [1].
Current drug discovery trends are shifting towards multi-target agents. Fungal meroterpenoids

like asperterpenes and spiroterreusnoids that can inhibit both AChE and BACE1 are of significant
interest [4].

Modern research employs in silico methods—pharmacophore-based virtual screening and
molecular docking—to efficiently identify novel AChE inhibitors before synthesis and bioassay [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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